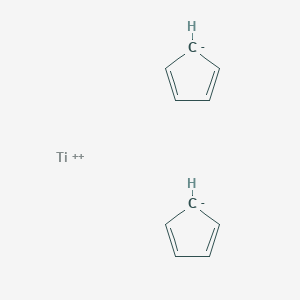

Dicyclopentadienyltitanium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopenta-1,3-diene;titanium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Ti/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESYEWKSBIWTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925780 | |

| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-29-0 | |

| Record name | Titanocene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(2+) dicyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyclopentadienyltitanium Compounds

General Synthetic Routes to Bis(cyclopentadienyl)titanium(IV) Dihalides

The synthesis of bis(cyclopentadienyl)titanium(IV) dihalides, particularly titanocene (B72419) dichloride (Cp₂TiCl₂), is a cornerstone of dicyclopentadienyltitanium chemistry, serving as a primary starting material for numerous derivatives.

The most conventional and widely utilized method for preparing bis(cyclopentadienyl)titanium(IV) dihalides involves the reaction of a titanium(IV) halide with a cyclopentadienyl (B1206354) transfer agent. The original synthesis, developed by Wilkinson and Birmingham, employs titanium tetrachloride and sodium cyclopentadienide (B1229720). wikipedia.orgnih.gov This reaction is typically performed in an organic solvent like tetrahydrofuran (B95107) (THF).

Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl wikipedia.org

An alternative approach uses freshly distilled cyclopentadiene (B3395910) monomer directly with titanium tetrachloride, which generates hydrogen chloride as a byproduct. wikipedia.org

Reaction: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl wikipedia.org

Furthermore, cyclopentadienylmagnesium halides can also serve as effective reagents for transferring the cyclopentadienyl ring to the titanium center. researchgate.net These foundational methods provide reliable access to the parent titanocene dihalides, which are crucial precursors for more complex derivatives. researchgate.net

| Reagent 1 | Reagent 2 | Product | Solvent | Reference |

| Titanium tetrachloride (TiCl₄) | Sodium cyclopentadienide (NaC₅H₅) | Titanocene dichloride ((C₅H₅)₂TiCl₂) | Tetrahydrofuran (THF) | wikipedia.orgnih.gov |

| Titanium tetrachloride (TiCl₄) | Cyclopentadiene (C₅H₆) | Titanocene dichloride ((C₅H₅)₂TiCl₂) | - | wikipedia.org |

| Anhydrous metal halides | Cyclopentadienylmagnesium halides | Bis-cyclopentadienyl halides of titanium(IV) | - | researchgate.net |

This table summarizes common synthetic routes to bis(cyclopentadienyl)titanium(IV) dihalides.

Mechanochemical synthesis, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions in the absence of a solvent, has emerged as a powerful and efficient alternative for preparing dicyclopentadienyltitanium compounds. nih.gov This solid-state method can lead to faster reaction times and, in some cases, different product selectivities compared to traditional solution-based routes. nih.govrsc.org

For instance, titanocene tert-butoxy (B1229062) halides can be synthesized by milling pre-existing titanocene dihalides with alkali metal alkoxides. nih.govacs.org Grinding titanocene dichloride (Cp₂TiCl₂) with an equimolar amount of potassium tert-butoxide (K[OᵗBu]) in a planetary mill for just 15 minutes yields the mono-substituted product, Cp₂TiCl(OᵗBu), exclusively. acs.org This contrasts with solution-based methods which can be slow and may yield mixtures of products. nih.govacs.org

Multicomponent mechanochemical reactions have also been developed. The synthesis of mono(cyclopentadienyl)titanium bromide derivatives can be achieved by milling a mixture of titanium tetrabromide (TiBr₄), lithium cyclopentadienide (LiCp), and lithium tert-butoxide (Li[OᵗBu]) in specific stoichiometric ratios to obtain products like CpTiBr₂(OᵗBu) and CpTiBr(OᵗBu)₂. acs.org

| Starting Materials | Method | Product | Time | Reference |

| Cp₂TiCl₂ + K[OᵗBu] | Ball Milling (600 rpm) | Cp₂TiCl(OᵗBu) | 15 min | acs.org |

| Cp₂HfCl₂ + K[OᵗBu] | Ball Milling | Cp₂HfCl(OᵗBu) | 15 min | rsc.org |

| Cp₂HfCl₂ + K[OᵗBu] | Solution (hexanes) | Cp₂HfCl(OᵗBu) | 18 h | rsc.org |

| TiBr₄ + Li[OᵗBu] + LiCp (1:1:1) | Ball Milling | CpTiBr₂(OᵗBu) | - | acs.org |

| TiBr₄ + Li[OᵗBu] + LiCp (1:2:1) | Ball Milling | CpTiBr(OᵗBu)₂ | - | acs.org |

This table compares mechanochemical and solution-based synthesis for related compounds, highlighting the efficiency of the solvent-free approach.

Synthesis of Lower Oxidation State Dicyclopentadienyltitanium Complexes

The chemistry of dicyclopentadienyltitanium extends to lower oxidation states, primarily Ti(III) and Ti(II), which are valuable reagents and catalysts in organic synthesis.

The most prominent dicyclopentadienyltitanium(III) complex is bis(cyclopentadienyl)titanium(III) chloride, often referred to as the Nugent-RajanBabu reagent. wikipedia.org It exists as a dimer, [(C₅H₅)₂TiCl]₂, and is a versatile single-electron reductant. wikipedia.org It is typically prepared by the reduction of titanocene dichloride (Cp₂TiCl₂) using various reducing agents such as zinc, manganese, or magnesium. wikipedia.org The reaction is often performed in situ for immediate use in organic reactions. wikipedia.org

High-yield synthesis of di(cyclopentadienyl)titanium(III) chloride can also be achieved by adding THF to dry mixtures of titanium trichloride (B1173362) and di(cyclopentadienyl)magnesium. researchgate.net The full series of dimeric titanocene(III) halides, (Cp₂TiX)₂ where X is F, Cl, Br, or I, has been synthesized and characterized, confirming their dimeric nature through spectroscopic and magnetic measurements. researchgate.net

Accessing the Ti(II) oxidation state often involves the reduction of Ti(IV) or Ti(III) precursors in the presence of stabilizing ligands. For example, mono(cyclopentadienyl)titanium(II) complexes can be synthesized by reducing a polymeric titanium(III) species, (CpTiCl₂)ₓ, with n-butyllithium in the presence of a chelating phosphine (B1218219) ligand like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) to yield CpTiCl(dmpe)₂. acs.orgillinois.edu

The reduction of titanocene dichloride in the presence of π-acceptor ligands is another effective route. Using magnesium as the reductant, Cp₂TiCl₂ can be converted to dicarbonyltitanocene, Cp₂Ti(CO)₂, in the presence of carbon monoxide, or to phosphine derivatives like Cp₂Ti(PR₃)₂. wikipedia.org Dinitrogen complexes of titanocene(II), such as [(η⁵-C₅H₂-1,2,4-Me₃)₂Ti]₂(μ₂-N₂), have also been prepared through reductive pathways. rug.nlprinceton.edu

Targeted Synthesis of Dicyclopentadienyltitanium Derivatives

The titanocene dichloride framework, Cp₂TiCl₂, is a versatile platform for synthesizing a vast array of derivatives through halide replacement reactions. wikipedia.org A wide range of nucleophiles can displace the chloride ligands, allowing for fine-tuning of the complex's steric and electronic properties.

Key examples include:

Organometallic Reagents: Reaction with methyllithium (B1224462) or methylmagnesium chloride produces the Petasis reagent, Cp₂Ti(CH₃)₂. wikipedia.org

Alkynethiolates: The use of lithium alkynethiolates (LiSC≡CR) with substituted titanocene dichlorides yields derivatives like [Ti(η⁵-C₅H₄SiMe₃)₂(SC≡CBuᵗ)₂]. rsc.org

Chalcogenides: Treatment with sodium hydrosulfide (B80085) (NaSH) leads to the formation of Cp₂Ti(SH)₂. wikipedia.org

Halogen Exchange: The fluoro analog, Cp₂TiF₂, can be synthesized in high yield by reacting Cp₂TiCl₂ with silver fluoride (B91410) (AgF). nih.gov

Schiff Bases: Titanocene dichloride reacts with Schiff bases in refluxing THF to form complexes such as [Cp₂TiCl(SB)]Cl. nih.gov

Dithiophosphates: Dropwise addition of dialkyl dithiophosphoric acids to cyclopentadienyl titanium trichloride results in complexes like CpTiCl[S₂P(OR)₂]₂. scirp.org

Metallocenyl Ligands: Lithiated metallocenes, such as ferrocenyllithium, react with titanocene dichloride to create bimetallic derivatives like bis(η⁵-cyclopentadienyl)diferrocenyl titanium(IV). longdom.org

| Starting Material | Reagent(s) | Derivative Product | Reference |

| (C₅H₅)₂TiCl₂ | CH₃Li or CH₃MgCl | (C₅H₅)₂Ti(CH₃)₂ (Petasis reagent) | wikipedia.org |

| (C₅H₅)₂TiCl₂ | Al(CH₃)₃ | (C₅H₅)₂TiCl(CH₂)Al(CH₃)₂ (Tebbe reagent) | wikipedia.org |

| (C₅H₅)₂TiCl₂ | NaSH | (C₅H₅)₂Ti(SH)₂ | wikipedia.org |

| (C₅H₅)₂TiCl₂ | AgF | (C₅H₅)₂TiF₂ | nih.gov |

| (C₅H₅)₂TiCl₂ | Ferrocenyllithium | (C₅H₅)₂Ti((C₅H₄)Fe(C₅H₅))₂ | longdom.org |

| CpTiCl₃ | O,O'-dialkyl dithiophosphoric acid | CpTiCl[S₂P(OR)₂]₂ | scirp.org |

| [Ti(η⁵-C₅H₄R')₂]Cl₂ | LiSC≡CR | [Ti(η⁵-C₅H₄R')₂(SC≡CR)₂] | rsc.org |

This table illustrates the synthesis of various dicyclopentadienyltitanium derivatives from common starting materials.

Introduction of Functionalized Cyclopentadienyl Ligands

The modification of the cyclopentadienyl ligands themselves is a primary strategy for tuning the properties of dicyclopentadienyltitanium compounds. By introducing various substituents onto the Cp ring prior to metallation, chemists can systematically alter the steric bulk, electronic character, and solubility of the resulting titanocene.

Silyl-Substituted Cyclopentadienyl Ligands

The introduction of silyl (B83357) groups, such as the trimethylsilyl (B98337) (TMS) moiety, onto the cyclopentadienyl ring is a common method to enhance the solubility and modify the steric environment of the metal center. The synthesis typically involves the deprotonation of a silyl-substituted cyclopentadiene using a strong base, such as an organolithium reagent, followed by reaction with a titanium(IV) halide.

A general approach begins with the preparation of the silyl-substituted cyclopentadiene ligand. This can be achieved through the reaction of a cyclopentadienide anion source, like sodium cyclopentadienide, with a suitable halosilane (e.g., chlorotrimethylsilane). google.com The resulting silyl-functionalized cyclopentadiene can then be deprotonated to form its corresponding lithium or sodium salt. This anion is subsequently reacted with titanium tetrachloride (TiCl₄) in an appropriate solvent to yield the desired bis(silyl-substituted cyclopentadienyl)titanium dichloride. researchgate.net While some methodologies may use zirconocene (B1252598) synthesis as a model, the principles are directly transferable to titanium. researchgate.net The use of hydrocarbyl-substituted organometalloid radicals, including trimethylsilyl and methyldiethylsilyl, provides a pathway to a variety of functionalized titanocenes. google.com

Other Substituted Cyclopentadienyl Ligands

Beyond silyl groups, a wide range of other functional moieties can be appended to the cyclopentadienyl rings. This allows for the introduction of specific chemical functionalities, such as Lewis basic donor atoms, which can influence the coordination sphere of the titanium center.

A notable example is the synthesis of titanocenes bearing pendant aminoalkyl substituents. acs.org The synthesis of the ligand precursor, such as N,N-dimethyl-2-(cyclopentadienyl)ethanamine, can be followed by reaction with a titanium source. For instance, the complex CpᴺTiCl₃ (where Cpᴺ = C₅H₄CH₂CH₂NMe₂) is a key intermediate that can be synthesized and subsequently used to create a variety of derivatives. acs.org In some cases, the pendant amino group can coordinate intramolecularly to the titanium center. acs.org

Another strategy involves introducing charged groups to enhance properties like water solubility. A series of water-soluble titanocene dichloride derivatives containing alkylammonium groups attached to one or both cyclopentadienyl rings has been synthesized. researchgate.net This approach highlights the extensive possibilities for tailoring the physicochemical properties of the final compound through ligand design.

Incorporation of Diverse Ancillary Ligands

A second major avenue for the synthetic modification of dicyclopentadienyltitanium compounds involves the substitution of the two chloride anions in the parent compound, titanocene dichloride (Cp₂TiCl₂). This allows for the incorporation of a wide variety of ancillary ligands with different donor atoms, denticities, and electronic properties, leading to new structures and reactivity.

Oxygen-Donor Ligands (e.g., Alkoxy, Diketonates, Salicylaldehydo Chelates)

Oxygen-donor ligands are frequently incorporated into the titanocene framework, often by reacting titanocene dichloride with the corresponding alcohol, alkoxide, or chelating oxygen-based ligand.

Alkoxy Ligands: Titanium alkoxides can be synthesized for applications such as catalysis. researchgate.net The synthesis of (η⁵-cyclopentadienyl)titanium(IV) alkoxides can be achieved through the alcoholysis of Ti-ligand bonds in certain titanium(II) precursors. researchgate.net A more common route involves the reaction of titanocene dichloride with alcohols or metal alkoxides, leading to the substitution of one or both chloride ligands. researchgate.net

Diketonate Ligands: β-Diketonate ligands can act as bidentate chelators to the titanium center, forming stable six-membered rings. The synthesis involves the reaction of titanocene dichloride with a deprotonated β-diketone, such as acetylacetonate (B107027) (acac). These complexes are of interest in catalysis. researchgate.net

Salicylaldehydo Chelates: Ligands derived from salicylic (B10762653) acid or salicylaldehyde (B1680747) can form stable chelate complexes with the titanocene moiety. For example, reacting titanocene dichloride with sodium salicylate (B1505791) results in the formation of a bidentate complex where the salicylate coordinates to the titanium atom through both the carboxylate oxygen and the phenolic oxygen. mdpi.com This method can be optimized to achieve high yields of the target compound. mdpi.com

| Reactant 1 | Reactant 2 | Resulting Compound Type |

| Titanocene dichloride | Sodium salicylate | Dicyclopentadienyl(salicylato)titanium(IV) chelate mdpi.com |

| Titanocene dichloride | Acetylacetone (in presence of base) | Dicyclopentadienyl(acetylacetonato)titanium(IV) chloride |

| Titanocene dichloride | Alcohols/Alkoxides | Dicyclopentadienyltitanium(IV) alkoxides/dialkoxides researchgate.net |

Nitrogen-Donor Ligands (e.g., Schiff Bases, Amides, Hydrazones)

Nitrogen-based ligands introduce a different electronic environment around the titanium atom compared to oxygen donors.

Schiff Bases: Schiff bases, formed by the condensation of a primary amine and an aldehyde or ketone, can act as versatile chelating ligands. researchgate.net The reaction of titanocene dichloride with a pre-formed Schiff base ligand, often a bidentate N,N or N,O donor, leads to the displacement of the chloride ligands and the formation of a new chelated titanocene complex. researchgate.netresearchgate.net

Amides: Amido ligands can be introduced by reacting a titanocene halide precursor with a lithium amide. For example, the reaction of a functionalized cyclopentadienyl titanium complex with lithium anilide, LiNH(2,6-iPr₂C₆H₃), leads to the formation of a six-coordinate amido-imido derivative. acs.org

Hydrazones: Hydrazones are a significant class of ligands that react readily with titanocene dichloride. jetir.org The reactions are typically carried out in an anhydrous solvent like tetrahydrofuran (THF). jetir.org Depending on the reaction conditions and the stoichiometry, the hydrazone can coordinate as a neutral ligand or, more commonly, as a deprotonated, anionic ligand. jetir.org The use of a base, such as triethylamine (B128534), facilitates the deprotonation of the N-H proton of the hydrazone, leading to its coordination as a bidentate ligand through the imine nitrogen and the enolic oxygen.

| Reactant 1 | Reactant 2 (Hydrazone Ligand) | Resulting Compound Type | Reference |

| Cp₂TiCl₂ | 1,1'-diacetylruthenocenyl bis(hydrazones) | [(Cp₂TiCl)₂L] type dinuclear complexes | |

| Cp₂TiCl₂ | Acetophenone picolinoyl hydrazone | [Cp₂TiClL] or [Cp₂TiL₂] | jetir.org |

| Cp₂TiCl₂ | Ferrocenyl hydrazones | [Cp₂TiCl(L)] | |

| Bis(pentafulvene)titanium | Phenylhydrazones | κ²N,N side-on coordinated hydrazonido complexes | acs.org |

Sulfur-Donor Ligands (e.g., Thiolates, Dithiophosphates)

Sulfur-donor ligands offer a "softer" coordination environment for the titanium center, leading to distinct electronic properties.

Thiolates: Titanocene bis(thiolates) are typically prepared by reacting titanocene dichloride with two equivalents of a thiol (R-SH) in the presence of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The base acts as a proton acceptor to facilitate the formation of the thiolate anion, which then displaces the chloride ligands. This method can be used to synthesize a range of titanocene bis(aryl thiolates). researchgate.net

Dithiophosphates: Dithiophosphate (B1263838) and related thiophosphinito ligands can be incorporated by reacting a titanocene precursor with organosulfur-phosphorus reagents. For instance, the reaction of [CpCr(CO)₃]₂ (as a model for a reactive metal center) with tetraalkyldiphosphine disulfides or bis(thiophosphinyl)disulfanes leads to the formation of complexes containing η²-thiophosphinito or dithiophosphinate ligands, respectively. acs.org These reactions involve the cleavage of S-S or P-S bonds and subsequent coordination to the metal center. acs.org

| Ligand Type | General Synthetic Method | Resulting Complex Feature |

| Thiolates | Cp₂TiCl₂ + 2 RSH + Base | Formation of Ti-S bonds, Cp₂Ti(SR)₂ researchgate.net |

| Dithiophosphates | Metal precursor + R₂P(S)SSP(S)R₂ | Bidentate chelation via two sulfur atoms acs.org |

Halogen and Pseudohalogen Ligand Variation

The modification of ligands attached to the dicyclopentadienyltitanium moiety is a cornerstone of its chemistry, allowing for the fine-tuning of the complex's electronic and steric properties. The most common precursor for these transformations is dicyclopentadienyltitanium dichloride (titanocene dichloride, Cp₂TiCl₂), owing to the lability of its chloride ligands. longdom.org

A primary method for introducing new anionic ligands is through salt metathesis reactions, where the chloride ligands are displaced by other halides or pseudohalides. This typically involves reacting Cp₂TiCl₂ or its substituted analogues with alkali metal salts (e.g., sodium or potassium salts) of the desired anion. longdom.orgoup.comrsc.org

Pseudohalide derivatives, such as azides, cyanates, thiocyanates, and selenocyanates, have been successfully synthesized using this approach. For instance, reacting bis-[(p-methoxybenzyl)cyclopentadienyl] titanium(IV) dichloride, also known as Titanocene Y, with sodium azide (B81097) (NaN₃), potassium cyanate (B1221674) (KNCO), potassium thiocyanate (B1210189) (KSCN), or potassium selenocyanate (B1200272) (KSeCN) yields the corresponding diazide, dicyanate, dithiocyanate, and diselenocyanate complexes. oup.comnih.govrsc.org The synthesis of the parent bis(cyclopentadienyl)titanium(IV) diazide from Cp₂TiCl₂ and sodium azide in boiling acetone (B3395972) has also been reported. researchgate.net

For ambidentate pseudohalides like thiocyanate (SCN⁻) and selenocyanate (SeCN⁻), the bonding mode to the titanium center is of significant interest. Infrared spectroscopy studies on bis(cyclopentadienyl)titanium(IV) dithiocyanate and its selenocyanate analog indicate that the ligands are N-bonded to the titanium atom, forming isothiocyanate and isoselenocyanate linkages, respectively. acs.org In contrast, the cyanate derivative was identified as the first example of an O-bonded cyanate complex of this type. acs.org X-ray diffraction studies have confirmed the N-bonding of cyanate and thiocyanate ligands in derivatives of Titanocene Y. oup.comrsc.org

Mechanochemical methods, which involve grinding solid reagents together, have been employed for the solvent-free synthesis of mixed-ligand species. For example, milling Cp₂TiCl₂ with one equivalent of potassium tert-butoxide (K[OᵗBu]) produces Cp₂TiCl(OᵗBu) exclusively. nih.gov Similarly, bromide-containing derivatives can be synthesized by milling titanium tetrabromide (TiBr₄) with the appropriate stoichiometric amounts of lithium cyclopentadienide (LiCp) and lithium tert-butoxide (Li[OᵗBu]). nih.gov

The synthesis of titanocene(III) pseudohalides follows a similar strategy, starting from the corresponding titanocene(III) chloride. rsc.org

Table 1: Synthesis of Dicyclopentadienyltitanium Halide and Pseudohalide Derivatives

| Precursor | Reagent(s) | Product | Method | Reference(s) |

| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | NaN₃ | (p-MeO-BzCp)₂Ti(N₃)₂ | Anion exchange in THF | rsc.org |

| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KNCO | (p-MeO-BzCp)₂Ti(NCO)₂ | Anion exchange in THF | rsc.org |

| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KSCN | (p-MeO-BzCp)₂Ti(NCS)₂ | Anion exchange in THF | rsc.org |

| (p-MeO-BzCp)₂TiCl₂ (Titanocene Y) | KSeCN | (p-MeO-BzCp)₂Ti(NCSe)₂ | Anion exchange in THF | rsc.org |

| Cp₂TiCl₂ | NaN₃ | Cp₂Ti(N₃)₂ | Reaction in boiling acetone | researchgate.net |

| Cp₂TiCl₂ | KSCN | Cp₂Ti(NCS)₂ | Anion exchange | acs.org |

| Cp₂TiCl₂ | KSeCN | Cp₂Ti(NCSe)₂ | Anion exchange | acs.org |

| Cp₂TiCl₂ | K[OᵗBu] | Cp₂TiCl(OᵗBu) | Mechanochemical milling | nih.gov |

| TiBr₄ | LiCp, Li[OᵗBu] | CpTiBr₂(OᵗBu) | Mechanochemical milling | nih.gov |

Synthesis of Dicyclopentadienyltitanium Metallocycles

Dicyclopentadienyltitanium metallocycles are cyclic compounds where the titanium atom is part of a ring structure. These compounds are significant as synthetic intermediates and are typically formed through reactions involving the coupling of unsaturated organic molecules or by reaction with difunctional reagents. researchgate.net

Titanacyclopentanes and Larger Rings: Five-membered titanacyclopentane rings can be synthesized from the reaction of a reduced titanocene species with alkenes. acs.org A more direct method involves the reaction of Cp₂TiCl₂ with a 1,4-difunctional reagent. For example, 1,4-tetramethylenebis(cyclopentadienyl)titanium(IV), a titanacyclopentane, was prepared by reacting Cp₂TiCl₂ with 1,4-dilithiobutane. acs.org The analogous six-membered metallocycle, 1,5-pentamethylenebis(cyclopentadienyl)titanium(IV), can be synthesized in a similar fashion. acs.org

Titanacyclobutanes: Titanacyclobutanes are four-membered rings containing titanium. One synthetic route involves the free-radical alkylation of η³-allyltitanium(III) complexes. acs.orgthieme-connect.com This method can be controlled to produce substituted titanacyclobutanes. acs.org Carbonylation of these titanacyclobutane complexes can lead to the formation of cyclobutanones or titanium cyclopentenediolates, depending on the reaction conditions. acs.orgthieme-connect.com Another approach to titanacyclobutanes involves the reaction of titanocene dichloride with organoaluminum reagents like Tebbe's reagent or dimethylaluminum chloride. caltech.edu

Titanacyclopentadienes: Five-membered titanacyclopentadienes are arguably the most studied titanacycles. They are commonly prepared by the reductive coupling of two alkyne molecules at a low-valent titanium center. The requisite low-valent "Cp₂Ti" species is typically generated in situ from the reduction of Cp₂TiCl₂ with reagents such as magnesium metal or n-butyllithium (nBuLi). researchgate.netrsc.org For instance, the reaction of Cp₂TiCl₂ with two equivalents of nBuLi at low temperature, followed by the addition of an alkyne like 3-hexyne, yields the corresponding tetraethyl-substituted titanacyclopentadiene. rsc.org Similarly, reducing a dichloride precursor in the presence of various internal or terminal alkynes can produce a range of titanacyclopentadiene derivatives. acs.org These titanacyclopentadienes are versatile intermediates; for example, they can be used to synthesize π-conjugated polymers containing phosphole or thiophene (B33073) units. nih.govnih.gov

Table 2: Synthesis of Representative Dicyclopentadienyltitanium Metallocycles

| Precursor(s) | Reagent(s) | Product Type | Resulting Metallocycle Example | Reference(s) |

| Cp₂TiCl₂ | 1,4-Dilithiobutane | Titanacyclopentane | 1,4-Tetramethylenebis(cyclopentadienyl)titanium(IV) | acs.org |

| η³-Allyltitanium(III) complex | Alkyl radical | Titanacyclobutane | Substituted titanacyclobutane | acs.orgthieme-connect.com |

| Cp₂TiCl₂ | nBuLi, 3-Hexyne | Titanacyclopentadiene | Cp₂Ti[C(Et)=C(Et)C(Et)=C(Et)] | rsc.org |

| (BDPP)TiCl₂ | Na/Hg amalgam, PhC≡CPh | Titanacyclopentadiene | (BDPP)Ti[C(Ph)=C(Ph)C(Ph)=C(Ph)] | acs.org |

| Cp₂TiCl₂ | Mg, Tolane (PhC≡CPh) | Titanacyclopentadiene | Cp₂Ti[C(Ph)=C(Ph)C(Ph)=C(Ph)] | researchgate.net |

Structural Characterization and Elucidation of Dicyclopentadienyltitanium Complexes

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods provide detailed information regarding the electronic and molecular structure of dicyclopentadienyltitanium compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterizing these organometallic species.

NMR spectroscopy is a powerful, non-destructive technique that provides extensive information about the atomic connectivity and dynamic behavior of dicyclopentadienyltitanium complexes in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, researchers can map out the structure of the ligands and their coordination to the titanium center.

¹H NMR spectroscopy is crucial for identifying the proton environments within the cyclopentadienyl (B1206354) (Cp) rings and any associated ligands. The chemical shift (δ) of the Cp protons is indicative of the electronic environment around the titanium atom. In many simple, symmetric bis(cyclopentadienyl)titanium(IV) complexes, the ten protons of the two Cp rings are chemically equivalent, resulting in a single, sharp resonance. For instance, in bis(η⁵-cyclopentadienyl)difluorotitanium(IV), the Cp protons appear as a triplet at δ 6.53 ppm. nih.gov Similarly, the ¹H NMR spectrum for a bis(η⁵-cyclopentadienyl)bis(4-methylbenzoato)titanium(IV) complex shows a singlet at δ 6.54 ppm for the ten Cp protons. taylorandfrancis.com

Substitution on the cyclopentadienyl rings leads to more complex spectra. For example, titanocene (B72419) dichloride derivatives bearing cyclic alkylammonium groups exhibit distinct triplets for the protons on the substituted Cp ring in the region of δ 6.4–6.9 ppm. canada.ca

Interactive Table: ¹H NMR Chemical Shifts for Cyclopentadienyl Protons in Selected Dicyclopentadienyltitanium Complexes

| Compound | Solvent | Chemical Shift (δ) for Cp-H (ppm) | Multiplicity | Reference |

| [Ti(η⁵-C₅H₅)₂F₂] | CDCl₃ | 6.53 | Triplet | nih.gov |

| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | CDCl₃ | 6.54 | Singlet | taylorandfrancis.com |

| Titanocene dichloride derivative 16c | DMSO-d6 | 6.4 - 6.9 | Triplets | canada.ca |

| [Cp*Ti(S)₃(C₂B₁₀H₁₀)] | CDCl₃ | 2.24 | Singlet | rsc.org |

Note: Cp refers to the pentamethylcyclopentadienyl ligand.*

Interactive Table: ¹³C NMR Chemical Shifts for Cyclopentadienyl Carbons in Selected Dicyclopentadienyltitanium Complexes

| Compound | Solvent | Chemical Shift (δ) for Cp-C (ppm) | Reference |

| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | CDCl₃ | 118.4 | taylorandfrancis.com |

| [Ti(η⁵-C₅H₅)₂(CO)₂] | C₆D₆ | 92.3 | cdnsciencepub.com |

| [Cp*Ti(S)₃(C₂B₁₀H₁₀)] | CDCl₃ | 127.8 (ring), 13.9 (methyl) | rsc.org |

For dicyclopentadienyltitanium complexes bearing phosphorus-containing ligands, such as phosphines or phosphinates, ³¹P NMR spectroscopy is an invaluable tool. It provides direct information about the coordination environment of the phosphorus atom. For instance, in bimetallic titanium-palladium and titanium-platinum complexes with phosphine (B1218219) ligands, the ³¹P chemical shifts and the ¹⁹⁵Pt-³¹P coupling constants can demonstrate a cis disposition of the phosphine and chloro ligands around the Pd(II) or Pt(II) center. nih.gov The technique is also highly effective for monitoring the stability of these complexes in solution, as changes in the coordination or decomposition of the complex are readily detected by shifts in the ³¹P signals. nih.govnih.gov

Dicyclopentadienyltitanium complexes are often not static structures but can undergo dynamic processes, such as ring inversions or ligand exchange, at rates that are amenable to study by NMR. Variable-temperature (VT) NMR experiments are employed to investigate these conformational dynamics. A classic example is the study of bis(eta⁵-cyclopentadienyl)titanium pentasulfide, (η⁵-C₅H₅)₂TiS₅. VT-¹H NMR spectroscopy allows for the monitoring of the kinetics of the chair-to-chair inversion of the TiS₅ ring. acs.orgunirioja.es

Similarly, VT-³¹P NMR has been used to analyze the fluxional nature of certain coordination geometries. In a study of a monocyclopentadienyltitanium complex with three (2-dimethylphosphino)ethane-1-thiolate ligands, VT-³¹P NMR was used to analyze the mutual site-exchange between a chelating ligand and two monodentate ligands. nih.gov The analysis yielded kinetic parameters for this process, including the rate constant (kₑₓ), activation enthalpy (ΔH‡), and activation entropy (ΔS‡), providing a quantitative understanding of the dynamic behavior. nih.gov

Infrared (IR) spectroscopy probes the vibrational frequencies of a molecule and is particularly useful for identifying specific functional groups and characterizing the bonding within dicyclopentadienyltitanium complexes. The presence of the bent bis(cyclopentadienyl)titanium fragment gives rise to characteristic absorption bands, notably around 3100 cm⁻¹. rsc.org

The technique is highly sensitive to the nature of the other ligands attached to the titanium center. For example, titanocene complexes containing a Ti-O-Ti bond exhibit a very strong and characteristic band in the 720–740 cm⁻¹ region. rsc.org In carboxylato complexes, the asymmetric and symmetric stretching vibrations of the OCO group, ν(OCO)ₐₛᵧₘ and ν(OCO)ₛᵧₘ, are readily identified. taylorandfrancis.com A titanocene-carboxylate complex displayed a strong, sharp C=O stretching band at 1649 cm⁻¹. rsc.org For complexes with pseudohalide ligands like thiocyanate (B1210189), the C≡N stretching frequency (νCN) appears as a strong band around 2050 cm⁻¹, indicating a terminally N-bonded ligand. rsc.org

Interactive Table: Characteristic IR Frequencies for Selected Dicyclopentadienyltitanium Complexes

| Compound / Moiety | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Bent (C₅H₅)₂Ti fragment | C-H stretch | ~3100, 822 | nih.govrsc.org |

| Ti-O-Ti bridge | Ti-O-Ti deformation | 720-740 | rsc.org |

| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | ν(OCO) asymmetric stretch | 1625 | taylorandfrancis.com |

| [Ti(η⁵-C₅H₅)₂(4-MeC₆H₄COO)₂] | ν(OCO) symmetric stretch | 1335 | taylorandfrancis.com |

| Titanocene-carboxylate | C=O stretch | 1649 | rsc.org |

| Terminal NCS ligand | ν(CN) stretch | ~2050-2055 | rsc.org |

| Terminal B-H in carborane ligand | B-H stretch | ~2602-2619 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within titanocene complexes. The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy ones, and the resulting spectrum provides valuable information about the electronic structure of the molecule.

In many dicyclopentadienyltitanium(IV) complexes, the electronic transitions observed are primarily of the ligand-to-metal charge transfer (LMCT) type. For instance, in bis(phenylethynyl)titanocene, Cp₂Ti(C₂Ph)₂, an intense LMCT absorption is observed at 417 nm with a molar absorptivity (ε) of 11,700 M⁻¹ cm⁻¹. acs.org This transition involves the movement of electron density from the phenylethynyl ligand to the d⁰ titanium center. acs.org Similarly, Schiff base complexes of titanocene dichloride exhibit electronic spectra with absorption maxima in the range of 290-345 nm. cibtech.org For example, one such complex in DMF shows bands at 290 nm (ε = 680 M⁻¹cm⁻¹) and 335 nm (ε = 1655 M⁻¹cm⁻¹). cibtech.org

The nature of the ligands attached to the titanocene framework significantly influences the energy of these electronic transitions. Functionalized titanocene derivatives often exhibit distinct spectral features. Titanocene-functionalized SBA-15 materials, for example, display a characteristic shoulder in their UV-Vis spectra between 290 and 370 nm, which is attributed to the incorporated titanocene derivative. mdpi.com The UV-Vis spectrum for a parent titanocene dichloride, [Ti(η⁵-C₅H₅)₂Cl₂], features a broad peak around 250 nm. mdpi.com

More complex titanocene analogues show multiple absorption bands. A titanocene derivative with N,N-dimethylamino functional groups exhibits several absorption maxima in dichloromethane (B109758) (CH₂Cl₂), including λ = 263 nm (ε = 86,000 M⁻¹cm⁻¹), λ = 320 nm (ε = 108,000 M⁻¹cm⁻¹), λ = 390 nm (ε = 35,000 M⁻¹cm⁻¹), and a weaker band at 455 nm. nih.gov The isolation of the parent triplet titanocene, stabilized by an N-heterocyclic carbene (NHC), Cp₂Ti(IMe₄), revealed an absorption maximum at 389 nm, consistent with its yellow-brown color. rsc.org Furthermore, arylethynyl titanocene complexes designed for luminescence studies show complex absorption profiles. A xylylethynyl titanocene copper bromide adduct, xyl[Cp*Ti]CuBr, displays multiple bands, including a prominent absorption at 542 nm (ε = 4240 M⁻¹cm⁻¹). acs.org

Table 1: UV-Vis Absorption Data for Selected Dicyclopentadienyltitanium Complexes

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

|---|---|---|---|---|

| [Ti(η⁵-C₅H₅)₂Cl₂] | - | ~250 | Not specified | mdpi.com |

| Schiff Base Titanocene Complex | DMF | 290, 335 | 680, 1655 | cibtech.org |

| Functionalized Titanocene Analogue | CH₂Cl₂ | 263, 320, 390, 455 | 86000, 108000, 35000, weak | nih.gov |

| Cp₂Ti(IMe₄) | Not specified | 389 | Not specified | rsc.org |

| Cp₂Ti(C₂Ph)₂ | Not specified | 417 | 11700 | acs.org |

| xyl[Cp*Ti]CuBr | THF | 542, 488, 400 | 4240, 4640, 5620 | acs.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Titanocene Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable tool for the study of paramagnetic species, which are molecules containing one or more unpaired electrons. In the context of titanocene chemistry, EPR is primarily used to characterize titanium(III) complexes, which have a d¹ electron configuration.

The reduction of diamagnetic Ti(IV) precursors, such as titanocene dichloride (Cp₂TiCl₂), generates paramagnetic Ti(III) species. researchgate.net For example, the reduction of Cp₂TiCl₂ with samarium or ytterbium metals yields trivalent [Cp₂TiCl]-type complexes, which have been investigated using EPR spectroscopy. researchgate.net The resulting EPR spectra provide key parameters, most notably the g-value, which is a characteristic property of the paramagnetic center and its electronic environment.

Different paramagnetic titanocene complexes exhibit distinct g-values. A study on paramagnetic titanocene monochlorides reported a g-value of 1.9768 at room temperature (22 °C) in toluene. scirp.org The EPR spectra of silyltitanocene phosphine complexes have also been recorded, showing isotropic g-values (g(iso)) that help in their characterization. rsc.org The binding of epoxides to Cp₂TiCl results in a short-lived paramagnetic titanocene(IV)-epoxide radical species, demonstrating the utility of EPR in studying reaction intermediates. spectroscopyonline.com Furthermore, photoreduction of certain Ti(IV) oxo-clusters to Ti(III) results in the appearance of an EPR signal characteristic of an octahedrally coordinated Ti(III) center. ioffe.ru

Table 2: EPR g-values for Selected Paramagnetic Titanocene Species

| Species | Conditions | g-value | Reference |

|---|---|---|---|

| Paramagnetic Titanocene Monochloride | Toluene, 22 °C | 1.9768 | scirp.org |

| Silyltitanocene Phosphine Complexes | -20 °C | Various listed | rsc.org |

| Photoreduced Ti(III) oxo-cluster | Not specified | g⊥ = 1.932, g∥ = 1.899 | ioffe.ru |

Raman Spectroscopy for Specific Vibrational Studies

Raman spectroscopy probes the vibrational modes of a molecule, providing a detailed fingerprint that is sensitive to molecular structure, symmetry, and bonding. This technique is complementary to infrared (IR) spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of the metal-ligand framework in organometallic complexes.

In dicyclopentadienyltitanium complexes, the Raman spectrum is dominated by vibrations associated with the cyclopentadienyl (Cp) rings and the titanium-ligand bonds. A comparative Raman study of a titanocene-fullerene complex, Cp₂Ti(η²-C₆₀), identified several vibrational modes by comparison with the spectrum of titanocene dichloride (Cp₂TiCl₂). researchgate.net For Cp₂TiCl₂, C-H vibrational modes are located at 843, 864, and 1074 cm⁻¹. researchgate.net A peak corresponding to Cp ring vibrations in Cp₂TiCl₂ is found at 394 cm⁻¹. researchgate.net The Ti-Cp vibrations are expected in the region of 300-420 cm⁻¹. researchgate.net In the Cp₂Ti(η²-C₆₀) complex, a sharp peak at 134 cm⁻¹ was tentatively assigned to the vibration of the titanium atom bonded to the C₆₀ cage. researchgate.net

Detailed vibrational assignments for the Cp ligand itself can be made by referencing studies on simpler cyclopentadienyl compounds. researchgate.net The influence of substituents on the Cp ring or changes in the other ligands attached to the titanium center can cause shifts in the observed Raman bands, providing further structural information. For example, in titanocene dithiophosphate (B1263838) complexes, bands related to P=S and P-S stretching vibrations are observed, confirming the coordination of the dithiophosphate ligand. scirp.org

Table 3: Selected Raman Vibrational Frequencies for Titanocene Complexes

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Cp₂TiCl₂ | 394 | Cp ring vibration | researchgate.net |

| Cp₂TiCl₂ | 843, 864, 1074 | C-H modes | researchgate.net |

| Cp₂Ti(η²-C₆₀) | 134 | Tentative Ti-C₆₀ vibration | researchgate.net |

| Cp₂Ti(η²-C₆₀) | 400 | Cp ring vibration | researchgate.net |

X-ray Diffraction Studies for Solid-State Molecular Structures

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction analysis provides the most accurate and unambiguous structural data for crystalline dicyclopentadienyltitanium complexes. By diffracting X-rays off a single crystal, a complete molecular structure can be determined.

For example, the structure of bis(cyclopentadienyl)difluorotitanium(IV), [Ti(η⁵-C₅H₅)₂F₂], has been elucidated, revealing a distorted tetrahedral coordination geometry around the titanium atom. acs.org The Ti-F bond lengths were determined to be 1.853(4) Å and 1.859(4) Å, while the F(1)-Ti-F(2) bond angle is 96.0(2)°. acs.org The distance from the titanium atom to the centroid of the cyclopentadienyl rings (Ti-Cp) is 2.066 Å, and the angle between the two Cp rings (Cp-Ti-Cp) is 128.53°. acs.org

Substitution on the cyclopentadienyl rings can induce subtle but measurable changes in the molecular structure. In a tert-butyl ester-substituted titanocene dichloride, the Ti-Cl bond lengths were found to be 2.3222(10) Å and 2.3423(10) Å, a slight contraction compared to the parent Cp₂TiCl₂. researchgate.netuni-freiburg.de This complex also exhibits an elongation of the titanium-cyclopentadienyl centroid distances (2.070 Å and 2.074 Å) and a smaller dihedral angle between the Cp ring planes (52.56°) compared to that in titanocene dichloride (58.5°). acs.orgresearchgate.netuni-freiburg.de

Table 4: Selected Bond Lengths and Angles for Dicyclopentadienyltitanium Complexes from Single Crystal XRD

| Complex | Parameter | Value | Reference |

|---|---|---|---|

| [Ti(η⁵-C₅H₅)₂F₂] | Ti-F Bond Length (Å) | 1.853(4), 1.859(4) | acs.org |

| F-Ti-F Bond Angle (°) | 96.0(2) | acs.org | |

| Ti-Cp Centroid (Å) | 2.066 | acs.org | |

| Cp-Ti-Cp Angle (°) | 128.53 | acs.org | |

| tert-butyl ester-Cp₂TiCl₂ | Ti-Cl Bond Length (Å) | 2.3222(10), 2.3423(10) | researchgate.netuni-freiburg.de |

| Ti-Cp Centroid (Å) | 2.070(3), 2.074(3) | researchgate.netuni-freiburg.de | |

| Cp-Cp Dihedral Angle (°) | 52.56(13) | researchgate.netuni-freiburg.de |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for identifying crystalline phases, determining phase purity, and analyzing the bulk properties of a sample.

In the study of dicyclopentadienyltitanium complexes, PXRD is commonly employed to confirm the phase purity of a synthesized batch of material. cibtech.org The experimental PXRD pattern of a bulk sample is compared to a pattern simulated from the single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms that the bulk sample consists of a single, pure crystalline phase. cibtech.org PXRD is also used to analyze materials where titanocene complexes have been incorporated into porous supports, such as silica. Low-angle PXRD patterns can indicate whether the porous structure of the support material has been retained after modification with the organometallic complex.

Elemental Analysis and Ancillary Characterization Techniques

Elemental analysis is a fundamental analytical technique that determines the mass percentages of elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized dicyclopentadienyltitanium complex and confirming its purity.

The experimental percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the assigned stoichiometry. For example, for titanocene dichloride (C₁₀H₁₀Cl₂Ti), the calculated percentages are C, 48.24% and H, 4.05%, which compare well with experimentally found values. mdpi.com Similarly, for other synthesized titanocene complexes, elemental analysis results are reported as a standard characterization method, often showing agreement between calculated and found values to within ±0.4%. cibtech.org

Ancillary techniques such as mass spectrometry are also employed to confirm the molecular weight of the complex, while thermal analysis can provide information about its stability and decomposition pathways.

Table 5: Example Elemental Analysis Data for a Titanocene Complex

| Compound | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₀H₁₀Cl₂Ti | C | 48.24 | 49.13 | mdpi.com |

| H | 4.05 | 4.28 | mdpi.com | |

| O-Tb Complex | C | 39.78 | 39.85 | cibtech.org |

| H | 3.34 | 3.34 | cibtech.org |

Combustion Analysis for Stoichiometry Verification

Combustion analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. By burning a small, precisely weighed sample in an excess of oxygen, the constituent elements are converted into their respective oxides (e.g., carbon to CO₂, hydrogen to H₂O). The quantities of these combustion products are meticulously measured, allowing for the calculation of the mass percentages of each element in the original sample. These experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula, providing a robust verification of the compound's stoichiometry and purity. mobt3ath.comrsc.orgrsc.org

In the study of dicyclopentadienyltitanium derivatives, this method is routinely employed to confirm that the desired ligands have been incorporated in the correct ratio. For instance, in the synthesis of titanocene dicarboxylates, elemental analysis is a key step to verify the final structure. nih.gov Similarly, for cationic derivatives of titanocene dichloride, elemental analysis is used to characterize and verify the purity of the complexes. mobt3ath.com Researchers often find that despite careful drying procedures, some highly hygroscopic titanocene hydrochloride salts may retain water molecules, which is then accounted for in the elemental percentage calculations. mobt3ath.com Even with optimization of combustion for metal-containing samples, carbon values can sometimes be lower than expected. uni-konstanz.de

Below is a table presenting the elemental analysis data for a selection of dicyclopentadienyltitanium complexes, demonstrating the close agreement between calculated and experimentally found values.

Table 1: Elemental Analysis Data for Selected Dicyclopentadienyltitanium Complexes

| Complex | Molecular Formula | Element | Calculated (%) | Found (%) | Source(s) |

| [Cp₂Ti(6-thiopurine)]Cl₂ | C₁₅H₁₄Cl₂N₄STi | C | 44.59 | 44.49 | sci-hub.se |

| H | 3.74 | 3.76 | sci-hub.se | ||

| Cp₂Ti(sal-o-anisidine)Cl | C₂₄H₂₂ClNO₂Ti | Ti | 10.89 | 10.80 | ias.ac.in |

| N | 3.18 | 3.10 | ias.ac.in | ||

| Cl | 8.07 | 7.97 | ias.ac.in | ||

| Cp₂Ti(sal-m-Claniline)Cl | C₂₃H₁₉Cl₂NOTi | Ti | 10.79 | 10.86 | ias.ac.in |

| N | 3.15 | 3.08 | ias.ac.in | ||

| Cl | 15.99 | 15.92 | ias.ac.in | ||

| Monocationic Titanocene Derivative 14c | C₂₀H₃₀Cl₃N₃Ti · H₂O | C | 48.55 | 48.24 | mobt3ath.com |

| H | 6.52 | 6.13 | mobt3ath.com | ||

| N | 8.49 | 8.48 | mobt3ath.com | ||

| Dicationic Titanocene Derivative 14d | C₂₀H₃₁Cl₄N₃Ti | C | 46.61 | 46.25 | mobt3ath.com |

| H | 6.07 | 6.09 | mobt3ath.com | ||

| N | 8.16 | 8.03 | mobt3ath.com |

Electronic Structure and Bonding in Dicyclopentadienyltitanium Systems

Theoretical Frameworks for Describing Organotitanium Bonding

The nature of the chemical bond between the titanium atom and the cyclopentadienyl (B1206354) (Cp) ligands has been a subject of theoretical exploration since before the first successful synthesis of titanocene (B72419). iastate.eduacs.org Early investigations were heavily influenced by the discovery of ferrocene (B1249389) and applied existing theories to predict the properties of its titanium analogue. iastate.eduacs.org

Molecular Orbital Theory and Ligand Field Theory Applications

Early MO models by Moffitt initially suggested that titanocene, with its four valence electrons, should be a diamagnetic singlet. iastate.eduacs.org This was based on the placement of the two non-bonding titanium electrons in the a1g(4s) orbital. acs.org However, it was also proposed that if Hund's rule stabilization was significant, a paramagnetic triplet state could be more stable. iastate.eduacs.org Subsequent modifications to the model, which considered different overlap integrals, revised the predicted frontier MO energy levels, leading to the prediction of a triplet ground state, with the two non-bonding metal electrons occupying the degenerate e2g orbital. iastate.edu

Ligand Field Theory, a model that evolved from combining MO and crystal field theories, further elaborates on the electronic characteristics of these complexes. wikipedia.orgacs.org LFT describes how the interaction between the metal d-orbitals and the orbitals of the ligands leads to a splitting of the d-orbital energies. wikipedia.org In dicyclopentadienyltitanium systems, the arrangement of the Cp ligands creates a specific ligand field that determines the electronic configuration and the magnetic properties of the complex. acs.org For instance, in a Ti(II) coordination complex, LFT helps in assigning electronic transitions observed in spectroscopic measurements. acs.org The strength of the ligand field (weak-field vs. strong-field ligands) dictates the magnitude of the d-orbital splitting (Δo), which influences whether a high-spin or low-spin state is favored. wikipedia.org

Covalent Bond Classification (CBC) Electron Counting

The Covalent Bond Classification (CBC) method provides a powerful formalism for describing the bonding in organometallic compounds by classifying ligands based on the number of electrons they donate to the metal center. researchgate.net Ligands are categorized as L-type (2-electron donors), X-type (1-electron donors), or Z-type (0-electron donors). researchgate.net This classification is crucial for determining the formal oxidation state of the metal and for understanding the nature of the metal-ligand bonds. researchgate.netfiveable.me

In the context of dicyclopentadienyltitanium systems, the cyclopentadienyl anion (Cp⁻) is typically classified as an L₂X ligand, donating a total of five electrons. However, for electron counting purposes in a bent metallocene like titanocene dichloride, Cp is treated as an X-type ligand. The CBC method is instrumental in analyzing the electronic structure of more complex systems, such as bimetallic titanocene vinylcarboxylate complexes. nih.govnih.gov In such compounds, the CBC framework helps to elucidate the formal oxidation states of the different titanium centers and understand the electronic communication and redox cooperativity between them. nih.govnih.gov For example, analysis of a bimetallic Ti/Ti complex confirmed a predominantly Ti(III)/Ti(III) electronic structure through this method, combined with spectroscopic analysis. nih.govnih.gov The method can also be applied to titanocene complexes featuring agostic interactions, where a C-H bond interacts with the metal center, with the agostic alkyl or aryl ligand considered a 3-electron donor. researchgate.net

Computational Approaches to Electronic Structure

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure, geometry, and reactivity of dicyclopentadienyltitanium compounds. acs.org

Density Functional Theory (DFT) Calculations

DFT calculations have been widely applied to study various aspects of dicyclopentadienyltitanium systems, from olefin metathesis mechanisms to the electronic structure of titanocene monomers and dimers. iastate.eduacs.org These calculations provide a high level of theory that can accurately predict molecular properties and reaction energetics. iastate.edu For instance, DFT calculations on the titanocene monomer predict a triplet ground state with freely rotating cyclopentadienyl rings. iastate.edu In studies of bimetallic titanocene complexes, broken-symmetry (BS) DFT calculations are used to model the magnetic coupling between metal centers, showing strong antiferromagnetic interactions in some cases. scispace.com

A fundamental application of DFT is the optimization of the ground state geometry of molecules. utwente.nl For dicyclopentadienyltitanium systems, geometry optimizations are performed to find the lowest energy structure, which corresponds to the most stable arrangement of atoms. biointerfaceresearch.com The accuracy of these calculations is such that the predicted geometries often show excellent agreement with experimental structures determined by X-ray diffraction. acs.org

In the case of titanocene dichloride (Cp₂TiCl₂), DFT calculations have been used to investigate its various crystal structures and to determine the most thermodynamically stable form. aalto.fi The process involves optimizing the geometry of the periodic crystal structure and the individual molecular building unit to calculate the cohesion energy. aalto.fi Similarly, for heterometallic titanocene-phosphine derivatives, geometry optimizations at the DFT level (e.g., B3LYP/6–31G*) reveal a distorted tetrahedral arrangement around the titanium center. nih.gov The calculated bond lengths and angles from these optimizations are typically in good agreement with experimental data where available. nih.govnih.gov

Table 1: Comparison of Experimental and Calculated Lattice Parameters for Titanocene Dichloride (P21/c structure)

| Parameter | Experimental Value (Å, °) |

|---|---|

| a | 13.422 |

| b | 15.666 |

| c | 13.083 |

| β | 94.21 |

Data sourced from a computational tutorial on titanocene complexes. aalto.fi

Table 2: Selected Calculated Bond Distances in Optimized Titanocene Derivatives

| Compound | Bond | Calculated Distance (Å) | Method |

|---|---|---|---|

| [Ti(η⁵-C₅H₅)₂F₂] | Ti-C (mean) | 2.380 | - |

| [Ti(η⁵-C₅H₅)₂F₂] | Ti-F | 1.853, 1.859 | - |

| [Ti{η⁵-C₅H₄(CH₂)₂PPh₂RhCl(CO)}₂] | Ti-Cl | 2.382, 2.375 | DFT (B3LYP/6-31G*) |

| [Ti{η⁵-C₅H₄(CH₂)₂PPh₂RhCl(CO)}₂] | Ti-C | 2.321-2.435 | DFT (B3LYP/6-31G*) |

Data compiled from studies on titanocene difluoride and heterometallic titanocene complexes. nih.govnih.gov

Following geometry optimization, vibrational frequency analysis is a standard computational step. biointerfaceresearch.com This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies. biointerfaceresearch.comresearchgate.net Second, it provides the harmonic vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectroscopy data. nih.gov

For bis(η⁵-cyclopentadienyl)difluorotitanium(IV), the calculated vibrational modes can be assigned to specific molecular motions. nih.gov For example, bands observed in the IR spectrum can be attributed to C-H stretching (ν(CH)), C-C stretching (ν(CC)), C-H bending (δ(CH)), and Ti-F stretching modes. nih.gov This correlation between theoretical and experimental spectra aids in the structural characterization of new compounds. nih.gov In studies involving the interaction of titanocene dichloride with other molecules, such as carbon nanotubes, vibrational analysis is crucial for verifying the stability of the optimized complex. biointerfaceresearch.comresearchgate.net

Table 3: Assignment of Selected Vibrational Frequencies for [Ti(η⁵-C₅H₅)₂F₂]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3108 | ν(CH) | C-H stretch |

| 1442 | ν(CC) | C-C stretch |

| 1016 | δ(CH) | C-H bend |

| 874/822 | π(CH) | C-H out-of-plane bend |

| 610 | δ(CCC) | C-C-C bend |

| 564 | ν₁(A₁) | Ti-F stretch |

| 539 | ν₆(B₁) | Ti-F stretch |

Data sourced from spectroscopic characterization of bis(η⁵-cyclopentadienyl)difluorotitanium(IV). nih.gov

Electronic Density and Orbital Analysis

Analysis of the electronic density and molecular orbitals (MOs) in dicyclopentadienyltitanium systems, such as titanocene dichloride (Cp₂TiCl₂), reveals the nature of the bonding interactions within the molecule. In Cp₂TiCl₂, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to its electronic behavior. Computational studies on the interaction of Cp₂TiCl₂ with a carbon nanotube show that in the absence of an external electric field, the frontier orbitals are primarily located on the nanotube fragment. biointerfaceresearch.com

Natural Bond Orbital (NBO) analysis further elucidates the bonding by describing the localization of electron density into specific bonds and lone pairs. For instance, in Cp₂TiCl(OᵗBu), NBO analysis indicates that in one of the molecular orbitals (MO#69), titanium participates in sigma (σ) bonding with chlorine and pi (π)-type bonding with oxygen. acs.orgnih.gov Specifically, 98% of oxygen's contribution to this MO is from its 2pz orbital, while titanium's contribution involves both its 3dz² and 3dxz orbitals. acs.orgnih.gov Another orbital, MO#68, also shows π-type bonding between titanium and oxygen, with the majority of titanium's contribution coming from its 3dxy orbital. acs.orgnih.gov Lower energy orbitals represent the Ti-O σ bond. acs.orgnih.gov

High-Level Ab Initio Methods (e.g., CASPT2//CASSCF)

For systems with significant multi-reference character, such as dinuclear titanium(III) complexes, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2), are necessary for accurate descriptions. scispace.com These methods account for both static and dynamic electron correlation.

In the study of the dimeric complex [{Ti(η⁵-C₅Me₅)Cl(μ-Cl)}₂], CASSCF calculations were employed to optimize the first singlet and triplet states. scispace.com The singlet ground state was found to be described by mainly two configurations, indicating its multiconfigurational nature. scispace.com In contrast, the triplet state is well-described by a single configuration. scispace.com CASPT2//CASSCF calculations revealed that the singlet state is approximately 3 kcal/mol more stable than the triplet state, with the energy gap increasing at shorter Ti-Ti distances. scispace.com These high-level calculations are crucial for understanding the magnetic properties and electronic structure of such complex systems. scispace.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the electronic excited states of molecules. rsc.orgresearchgate.netrsc.orgarxiv.org It is based on the Runge-Gross theorem, which establishes a formal foundation for using the time-dependent electron density as the fundamental variable. stackexchange.com This approach allows for the calculation of excitation energies, which correspond to the poles of the linear density response function. stackexchange.com

In the context of dicyclopentadienyltitanium compounds, TD-DFT can be used to predict and analyze their electronic absorption spectra. sci-hub.se The calculated transitions are often characterized as ligand-to-metal charge transfer (LMCT), ligand-to-ligand charge transfer (LLCT), or intraligand charge transfer (ILCT). sci-hub.se For example, theoretical studies on certain titanocene derivatives have shown strong absorption in the UV region, with transitions primarily of LMCT, LLCT, and ILCT character. sci-hub.se It is important to note that the accuracy of TD-DFT can be limited in cases of long-range charge-transfer excitations. rsc.org

Quantitative Structure-Activity Relationships (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Bader, provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. researchgate.net By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these points, one can classify the nature of atomic interactions. researchgate.netresearchgate.net

QTAIM analysis has been applied to study the interactions in dicyclopentadienyltitanium complexes. sci-hub.seresearchgate.net For instance, in the investigation of interactions between titanocene dichloride and various nanoclusters, QTAIM was used to compute topological parameters to understand the nature of the bonds formed. researchgate.net The analysis of non-covalent interactions is also a key application of QTAIM, providing insights into the stability and structure of molecular complexes. sci-hub.sedntb.gov.ua In a study of titanocene derivatives, QTAIM analysis indicated that the cyclopentadienyl ligands are not covalently bonded to the central titanium ion through all of their carbon atoms. sci-hub.se

Analysis of Metal-Ligand Bonding Interactions

Sigma (σ) and Pi (π) Interactions in Cyclopentadienyl Complexes

The bonding in dicyclopentadienyltitanium complexes involves both sigma (σ) and pi (π) interactions. The cyclopentadienyl (Cp) rings are bound to the titanium atom through π-bonding. acs.orglongdom.org In addition to the Cp ligands, other ancillary ligands are attached to the titanium center via σ-bonds. acs.org

In certain cyclopentadienyl titanium alkoxide complexes, evidence of π-bonding between the titanium and the oxygen of the alkoxide ligand has been observed. acs.org Structural features such as a wide M–O–C angle and a short M–O bond distance are indicative of such interactions. acs.org For example, in Cp₂TiCl(OᵗBu), the Ti–O–C angle is greater than 170° and the Ti–O bond is shorter than 1.80 Å, consistent with Ti–O π-bonding. acs.org Molecular orbital analysis supports this interpretation, showing orbitals with clear π-bonding character between titanium and oxygen. acs.orgnih.gov

Influence of Ancillary Ligands on Titanium-Ligand Bond Strengths

The nature of the ancillary ligands significantly influences the strength of the bonds within a dicyclopentadienyltitanium complex. The electron-donating or electron-withdrawing properties of these ligands can modulate the electron density at the titanium center, thereby affecting the strength of other metal-ligand bonds. nih.govacs.org

For example, the strength of the Ti-O bond is highly sensitive to the ligation at the titanium center. acs.org DFT calculations have shown that the Ti-O bond strength decreases as the number of cyclopentadienyl groups on titanium increases. acs.org The calculated Ti-O bond strength in a monocyclopentadienyl complex was found to be significantly higher than in a bis(cyclopentadienyl) complex. acs.org This demonstrates that the electronic properties of the ancillary ligands can be used to "tune" the bond strengths within the complex. acs.org

Similarly, in cyclopentadienyl titanium tert-butoxy (B1229062) halides, the nature of the halide ligand affects the Ti-O π-bonding. The less electronegative bromide ligand offers less competition for π-bonding to the metal compared to the more electronegative chloride ligand. acs.org This results in a shorter Ti-O bond and a wider Ti-O-C angle in the bromide complex compared to the chloride analogue. acs.org The introduction of different substituents on the cyclopentadienyl rings can also influence the physical and chemical properties of the resulting titanocene complexes. longdom.org

Table of Ancillary Ligand Effects on Ti-O Bond Properties

| Complex | Ti-O Bond Length (Å) | Ti-O-C Angle (°) | Reference |

|---|---|---|---|

| Cp₂TiCl(OᵗBu) | <1.80 | >170 | acs.org |

| Cp₂TiBr(OᵗBu) | Shorter than in chloride analogue | Wider than in chloride analogue | acs.org |

| Cp₂TiCl(OⁱPr) | 1.802(3) | 160.0(3) | nih.gov |

Table of Calculated Ti-O Bond Strengths

| Complex | Calculated Ti-O Bond Strength (kcal/mol) | Reference |

|---|---|---|

| Monocyclopentadienyl Ti-TEMPO complex | 43 | acs.org |

| Bis(cyclopentadienyl) Ti-TEMPO complex | 17 | acs.org |

Electronic and Magnetic Properties of Dicyclopentadienyltitanium Complexes

Singlet-Triplet Energy Gaps

The energy difference between the lowest singlet (paired electron spins) and triplet (parallel electron spins) electronic states, known as the singlet-triplet energy gap (ΔEST), is a critical parameter that dictates the magnetic behavior and reactivity of dicyclopentadienyltitanium complexes.

Early theoretical considerations by Moffitt suggested that titanocene, with its four valence electrons, could exist as either a diamagnetic singlet or a paramagnetic triplet, depending on the magnitude of Hund's stabilization energy. iastate.edu Initial experimental work by Fischer and Wilkinson supported this, proposing that an excited triplet state was at least 0.75 kcal/mol above the singlet ground state for the unsolvated molecule. acs.org

More recent and detailed computational studies have provided deeper insights into these energy gaps. For instance, computational studies on the dimeric complex [{Ti(η5-C5Me5)Cl(μ-Cl)}2] revealed a singlet ground state with a relatively large singlet-triplet energy gap. scispace.comresearchgate.net This finding is consistent with the observed diamagnetism of this compound. scispace.com In contrast, for some Ti₂H₆ isomers, calculations have shown that the triplet states are consistently more stable than the singlet states. researchgate.net The magnitude of the singlet-triplet gap can be significant, as exemplified by an antiferromagnetic dinuclear titanium complex with a calculated isotropic exchange interaction (J) of -250 cm⁻¹, which corresponds to a singlet-triplet gap of 1.43 kcal/mol. researchgate.net

The ability to control the singlet-triplet energy gap is a key area of research, as it allows for the tuning of a molecule's photophysical and magnetic properties. nih.govrsc.org For example, introducing a simple Pt complex block into a polymer backbone has been shown to result in a high triplet energy and a small singlet-triplet energy gap, which facilitates intersystem crossing. nih.gov

Paramagnetism and Diamagnetism in Solution and Solid State

The magnetic properties of dicyclopentadienyltitanium complexes, specifically whether they are paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field), are a direct consequence of their electronic structure, particularly the presence of unpaired electrons.

Early investigations into "titanocene" were marked by conflicting observations. While some studies reported the synthesis of a green paramagnetic (triplet) form that converted to a brown diamagnetic (singlet) form, others found their samples to be consistently diamagnetic. acs.org This discrepancy was later resolved by the discovery that the experimentally synthesized "titanocene" was, in fact, a dimer. acs.org The dimeric structure explains the observed diamagnetism, as the titanium centers can engage in metal-metal bonding or be bridged by other ligands, leading to the pairing of electron spins. acs.orgscispace.com

The magnetic behavior of these complexes can also be highly dependent on their environment, such as the solvent and their aggregation state. For example, the dimeric complex [{Ti(η5-C5Me5)Cl(μ-Cl)}2] is diamagnetic in its dimeric form. scispace.com However, in aromatic hydrocarbon solutions, it is proposed to exist in equilibrium with a paramagnetic tetramer, [{Ti(η5-C5Me5)(μ-Cl)2}4]. scispace.com Furthermore, in tetrahydrofuran (B95107), this dimer can form a paramagnetic mononuclear species, [Ti(η5-C5Me5)Cl2(thf)]. scispace.com

The nature of the ligands attached to the titanocene framework also plays a crucial role in determining the magnetic properties. For instance, bis(cyclopentadienyl)titanium(III) chloride derivatives are generally paramagnetic compounds that exhibit antiferromagnetic behavior in the solid state. scispace.com In contrast, certain monocyclopentadienyltitanium(III) dichloride complexes have been described as diamagnetic based on NMR and EPR spectroscopy in solution. scispace.com

The following table summarizes the magnetic properties of selected dicyclopentadienyltitanium complexes:

| Compound | Magnetic Property | State/Solvent | Reference |

| "Titanocene" (early reports) | Paramagnetic (green form), Diamagnetic (brown form) | Solid State | acs.org |

| Experimentally synthesized "titanocene" | Diamagnetic | Solid State (found to be dimer) | acs.org |

| [{Ti(η5-C5Me5)Cl(μ-Cl)}2] | Diamagnetic | Solid State | scispace.com |

| [{Ti(η5-C5Me5)(μ-Cl)2}4] | Paramagnetic | Aromatic Hydrocarbon Solution | scispace.com |

| [Ti(η5-C5Me5)Cl2(thf)] | Paramagnetic | Tetrahydrofuran Solution | scispace.com |

| [{Ti(η5-C5H5-nRn)2(µ-Cl)}2] | Paramagnetic (antiferromagnetic) | Solid State | scispace.com |

| [{Ti(η5-C5Me4Ph)Cl(µ-Cl)}2] | Diamagnetic | Solution | scispace.com |

| [{Ti(η5-C5(CH2Ph)5)Cl(µ-Cl)}2] | Diamagnetic | Solution | scispace.com |

| [CpTi(cot)] | Paramagnetic | - | researchgate.net |

| [CpTi(cht)] | Diamagnetic | - | researchgate.net |

Reactivity and Mechanistic Investigations of Dicyclopentadienyltitanium Compounds

Single Electron Transfer (SET) Chemistry

The Ti(III) species, such as bis(cyclopentadienyl)titanium(III) chloride ([Cp₂TiCl]), possesses an unpaired d-electron, making it a potent single-electron reducing agent. acs.org This characteristic is the foundation of its extensive use in radical chemistry, offering pathways that are often complementary to traditional two-electron processes. semanticscholar.orgcore.ac.uk The complex, often called the Nugent-RajanBabu reagent, exists as a dimer in the solid state but forms a monomeric, solvent-coordinated species in solutions like tetrahydrofuran (B95107) (THF), which is the active form in these reactions. researchgate.net

The monoelectronic transfer from the Ti(III) center to a substrate initiates a cascade of radical reactions. acs.org This capability has been harnessed for the reduction of a wide array of functional groups under mild conditions. semanticscholar.org A primary application is the reductive opening of epoxides, which proceeds via an inner-sphere electron transfer mechanism. acs.orgscielo.org.mx The Lewis acidic Ti(III) center coordinates to the epoxide oxygen, facilitating the transfer of its single electron. This process is driven by the formation of a strong titanium-oxygen bond. researchgate.net

Beyond epoxides, dicyclopentadienyltitanium(III) chloride can reduce various other functionalities. It is used in the deoxygenation of benzylic and allylic alcohols, Pinacol (B44631) and McMurry couplings of aldehydes and ketones, and the reduction of enones. researchgate.net In conjunction with other metals like magnesium or sodium, titanocene (B72419) dichloride (the Ti(IV) precursor) can be used to reduce organic halides, azo compounds, esters, and aldehydes. acs.org The development of catalytic systems, where the active Ti(III) species is regenerated in situ from Cp₂TiCl₂ using a stoichiometric reductant like manganese or zinc, has significantly enhanced the utility and "green" credentials of these reactions. core.ac.uknii.ac.jp

Table 1: Reductive Applications of Dicyclopentadienyltitanium(III) Reagents This table is interactive. Users can sort and filter the data.

| Functional Group | Substrate Example | Product Type | Catalyst System | Ref. |

|---|---|---|---|---|

| Epoxide | Styrene (B11656) Oxide | Alcohol / Alkene | Stoichiometric or Catalytic Cp₂TiCl | researchgate.netscielo.org.mx |

| Aldehyde/Ketone | Benzophenone | Pinacol-coupled diol | Stoichiometric Cp₂TiCl | researchgate.net |

| Enone | Cyclohexenone | Allylic Radical Adduct | Stoichiometric Cp₂TiCl | researchgate.net |

| Allylic Alcohol | Cinnamyl Alcohol | Alkene (Deoxygenation) | Stoichiometric Cp₂TiCl | researchgate.net |

| α-Bromoketone | 2-Bromoacetophenone | Ketone (Dehalogenation) | Cp₂TiCl | acs.org |

| Nitro Compound | Nitrobenzene | Aniline | Electrogenerated (C₂H₅)₂Ti⁺ | cmu.edu |

A key feature of dicyclopentadienyltitanium-mediated SET chemistry is the generation of carbon-centered radicals. acs.org In the case of epoxides, the electron transfer results in the homolytic cleavage of a C-O bond, producing a β-titanoxy radical intermediate. researchgate.net The fate of this radical intermediate is highly dependent on the reaction conditions and the substrate's structure.

The generated radical can be trapped in several ways:

Hydrogen Atom Abstraction: In the presence of a hydrogen atom donor (e.g., water, 1,4-cyclohexadiene), the radical is protonated to yield an alcohol. researchgate.net

Oxidative Trapping: A second equivalent of [Cp₂TiCl] can trap the radical to form an alkyl-titanium(IV) species. This species can then undergo β-hydride or β-alkoxy elimination to furnish an olefin. acs.orgresearchgate.net

Intramolecular Trapping (Cyclization): If the substrate contains a suitable radical acceptor, such as an alkene, alkyne, or carbonyl group, an intramolecular cyclization can occur. researchgate.netresearchgate.net This strategy has been powerfully applied in the synthesis of complex natural products, enabling the formation of various ring sizes. researchgate.netresearchgate.net

Intermolecular Trapping: The radical intermediate can be trapped by external radical acceptors like acrylates or acrylonitriles, leading to intermolecular carbon-carbon bond formation. researchgate.netthieme-connect.de

Table 2: Examples of Radical Generation and Trapping with Cp₂TiCl This table is interactive. Users can sort and filter the data.

| Radical Source | Radical Intermediate | Trapping Method | Product | Ref. |

|---|---|---|---|---|

| Epoxide | β-titanoxy radical | Intramolecular addition to alkene | Cyclized alcohol/alkene | researchgate.net |

| Epoxide | β-titanoxy radical | Intermolecular addition to acrylonitrile | δ-hydroxynitrile | researchgate.net |

| Epoxide | β-titanoxy radical | H-atom abstraction from D₂O | Deuterated alcohol | acs.org |

| Alkyl Halide | Alkyl radical | Addition to alkene, then trapping with R₃SiCl | Carbosilylated alkane |

The reactions mediated by dicyclopentadienyltitanium reagents often exhibit high levels of regioselectivity. semanticscholar.org During the SET-initiated opening of unsymmetrical epoxides, the cleavage occurs to form the more stable, i.e., the more substituted, carbon-centered radical. scielo.org.mx This outcome is mechanistically significant as it is contrary to the regioselectivity observed in traditional acid- or base-catalyzed nucleophilic ring-openings (SN2-type), which favor attack at the less sterically hindered carbon.

This regioselectivity is attributed to the mechanism where the titanocene reagent complexes to the epoxide oxygen, and the subsequent opening of the resulting radical anion adduct is governed by minimizing steric interactions between the bulky metal complex and the substituents on the epoxide. This predictable and alternative regioselectivity provides a powerful tool for synthetic chemists, enabling access to specific isomers that are difficult to obtain through other methods. scielo.org.mx For instance, in the synthesis of the natural product ceratopicanol, a regioselective epoxide opening followed by a 5-exo dig radical cyclization was a key step in forging the core structure. researchgate.net

Ligand Activation and Exchange Reactions

Beyond its SET chemistry, dicyclopentadienyltitanium compounds engage in important ligand-based reactions, including activation of C-H bonds via hydrogen abstraction and exchange reactions at the metal center or on the ligands themselves.

Alpha-hydrogen abstraction is a fundamental reaction pathway for certain titanium-alkyl complexes, leading to the formation of titanium alkylidene (or carbene) species, [M=CR₂]. These reactive intermediates are pivotal in olefin metathesis and polymerization catalysis. Research has shown that one-electron oxidation of Ti(III) dialkyl complexes can promote exclusive α-hydrogen abstraction to generate stable terminal titanium alkylidenes. For example, the oxidation of specific (nacnac)Ti(III) and (PNP)Ti(III) diisobutyl complexes with a silver salt cleanly yields the corresponding Ti(IV) alkylidene triflate complexes.

Mechanistic investigations into the reaction between bis(cyclopentadienyl)titanium dichlorides and trimethylaluminum (B3029685) have also shed light on α-hydrogen abstraction processes that are relevant to the mechanism of Ziegler-Natta polymerization. These studies help to elucidate how alkyl groups are transformed at the titanium center, a critical step in polymer chain growth and termination.

Dicyclopentadienyltitanium complexes can also mediate or undergo transformations involving the cleavage of specific bonds on their ligands. A notable example is the selective hydrolysis of silicon-chlorine (Si-Cl) bonds. In a study involving dicyclopentadienyltitanium complexes functionalized with chlorodimethylsilyl groups on the cyclopentadienyl (B1206354) rings, M(η⁵-C₅H₄SiClMe₂)₂Cl₂ (where M=Ti), reaction with a stoichiometric amount of water resulted in the selective hydrolysis of the Si-Cl bonds. This reaction did not affect the Ti-Cl bonds, leading to the formation of a tetramethyldisiloxane-bridged ansa-titanocene derivative, M{(η⁵-C₅H₄)SiMe₂OSiMe₂(η⁵-C₅H₄)}Cl₂. This demonstrates a specific solvolysis reaction occurring at a ligand side-chain, driven by the high reactivity of the Si-Cl bond towards water, while the core titanocene dichloride structure remains intact.